1-Vinylimidazole, 4-nitro-

Description

Historical Context and Evolution of Vinylimidazole Chemistry

The journey into vinylimidazole chemistry begins with its core structure, imidazole (B134444), a compound first synthesized by the German chemist Heinrich Debus in 1858. nih.gov However, it was nearly a century later that the synthesis and properties of 1-vinylimidazole (B27976) were comprehensively detailed by Walter Reppe in a seminal 1957 article. wikipedia.org Reppe's industrial-scale synthesis involved the direct ethinylation of imidazole with acetylene (B1199291) under pressure. wikipedia.orgresearchgate.net An alternative laboratory method involves a two-step process: reacting imidazole with 1,2-dichloroethane (B1671644) to produce 1-(2-chloroethyl)imidazole, which is subsequently dehydrochlorinated to yield 1-vinylimidazole. wikipedia.org

The evolution of vinylimidazole chemistry has been largely driven by its utility in polymer science. researchgate.net Early research focused on free-radical polymerization to create homopolymers and copolymers for various applications. wikipedia.orgumich.edu However, these methods often resulted in polymers with poorly controlled molecular weights. rsc.org Consequently, research trajectories have shifted towards more sophisticated techniques like controlled radical polymerization (e.g., ATRP, RAFT) and nitroxide-mediated polymerization (NMP). rsc.orgresearchgate.net These advanced methods allow for the synthesis of polymers with well-defined molecular weights and complex architectures, such as block and star polymers. rsc.org A greener approach has also emerged through biocatalytic polymerization using enzymes like laccase. rsc.orgrsc.org Concurrently, the synthesis of N-vinylimidazolium salts via quaternization reactions has opened up new avenues in the development of ionic liquids and polyionic materials. wikipedia.orgumich.edu

Heterocyclic Aromatic Compounds: Importance of the Imidazole Moiety in Chemical Research

Heterocyclic aromatic compounds are fundamental to organic and medicinal chemistry, and among them, the imidazole moiety holds a place of particular importance. journalijcar.orgresearchgate.net Imidazole is a five-membered planar ring containing two nitrogen atoms and a sextet of aromatic π electrons. nih.govfiveable.me This structure is not just a synthetic curiosity but a cornerstone of biochemistry.

The imidazole ring is a key component of numerous biologically vital molecules. chemicalbook.com It forms the side chain of the essential amino acid histidine, which is integral to the structure and function of many proteins and enzymes. fiveable.me Furthermore, it is a core component of purines, making it an essential building block of the nucleic acids DNA and RNA. fiveable.meajrconline.org

Beyond its role in natural molecules, the imidazole nucleus is a "privileged structure" in drug discovery. nih.gov Its unique chemical properties, including its ability to act as a proton donor and acceptor (with a pKa of approximately 7.1), allow it to participate in hydrogen bonding and serve as a biological buffer. nih.govfiveable.me This versatility means that imidazole derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties. nih.govjournalijcar.org Medicinal chemists frequently incorporate the imidazole moiety into new drug candidates to enhance their solubility, bioavailability, and molecular recognition at biological targets. nih.govajrconline.org In materials science, its ability to act as a ligand for metal ions is exploited in the design of catalysts and functional materials. fiveable.mechemicalbook.com

Structural Features and Reactivity of Vinyl and Nitro Functional Groups within the Imidazole System

The chemical personality of 1-Vinylimidazole, 4-nitro- is defined by the interplay of its three key components: the aromatic imidazole ring, the reactive vinyl group at the N-1 position, and the electron-withdrawing nitro group at the C-4 position.

The vinyl group (-CH=CH₂) is the molecule's primary site of polymerization. chemicalbook.com Its high reactivity, particularly in free-radical reactions, allows for the formation of long polymer chains, a characteristic that is central to the applications of N-vinylimidazoles in materials science. wikipedia.orgresearchgate.net This polymerization can be initiated by heat, UV light, or chemical initiators. rsc.org Beyond polymerization, the vinyl group's double bond can participate in other chemical transformations, including cycloaddition reactions and coordination to metal centers, as demonstrated by its side-on binding to platinum. rsc.orgnih.gov

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the electronic landscape of the imidazole ring. This electronic influence is critical to the biological activity of many nitroimidazole compounds, which are a well-known class of drugs used against anaerobic bacteria and parasites. mdpi.comnih.gov The synthesis of such compounds often involves the direct nitration of an imidazole ring or building the molecule from a pre-nitrated precursor. For instance, the related compound 2-nitro-1-vinyl-1H-imidazole is synthesized from 2-nitroimidazole (B3424786) and 1,2-dibromoethane. mdpi.com

The combination of these two functional groups on the same imidazole core creates a molecule with unique reactivity. The electron-withdrawing nature of the nitro group modifies the reactivity of both the imidazole ring and the vinyl group. Research into the cycloaddition reactions of N-vinyl-nitroimidazoles suggests that this combination provides a pathway to novel and potentially useful heterocyclic structures. researchgate.net

Overview of Research Trajectories for N-Vinylimidazoles

Research involving N-vinylimidazoles has followed a clear trajectory from fundamental synthesis to the creation of highly specialized functional materials. The primary focus has been on the polymerization of 1-vinylimidazole (NVIm) to yield poly(N-vinylimidazole) (PVIm) and its copolymers. rsc.orgchemicalbook.com

Interactive Table 1: Properties of Imidazole and 1-Vinylimidazole

| Property | Imidazole | 1-Vinylimidazole | Source |

| Chemical Formula | C₃H₄N₂ | C₅H₆N₂ | journalijcar.org, wikipedia.org |

| Molar Mass | 68.08 g·mol⁻¹ | 94.117 g·mol⁻¹ | journalijcar.org, wikipedia.org |

| Boiling Point | 256 °C | 192–194 °C | journalijcar.org, wikipedia.org |

| Density | 1.03 g/cm³ | 1.039 g/mL | journalijcar.org, wikipedia.org |

| Appearance | White to pale yellow solid | Colorless to brown liquid | journalijcar.org, wikipedia.org |

The applications of these polymers are diverse and continue to expand:

Biomedical Applications: PVIm and its derivatives are extensively studied for drug and gene delivery. rsc.orgacs.org The imidazole side chains are pH-sensitive, becoming protonated in acidic environments, which can be exploited to trigger the release of a therapeutic payload. tubitak.gov.trmdpi.com Their general biocompatibility makes them attractive for these roles. tubitak.gov.tr

Advanced Materials: As a component in polymer membranes, N-vinylimidazole-based materials are used in fuel cells and for separations, such as CO₂ capture. rsc.orgchemicalbook.comtubitak.gov.tr They are also used as reactive diluents and cross-linkers in the production of UV-curable coatings, inks, and adhesives. wikipedia.orgchemicalbook.com

Environmental Remediation: The ability of the imidazole nitrogen to chelate metal ions has led to the development of PVIm-based materials for the removal of heavy metals from industrial wastewater. chemicalbook.comacs.org

Coordination Chemistry: Monomeric N-vinylimidazoles serve as ligands in the synthesis of metal complexes. rsc.orglongdom.org These complexes are investigated for their catalytic properties and potential as functional materials, such as the pharmaceutical compound Acizol, which is a complex of zinc diacetate and 1-vinylimidazole. google.com

Specific Academic Interest in 1-Vinylimidazole, 4-nitro- and Related N-Vinylnitroimidazoles

While literature focusing specifically on 1-Vinylimidazole, 4-nitro- is limited, significant academic interest is evident in closely related N-vinylnitroimidazole structures. This interest is largely driven by the well-established therapeutic potential of the nitroimidazole pharmacophore. nih.gov Nitroimidazoles are a cornerstone in the treatment of diseases caused by anaerobic parasites and bacteria, with benznidazole (B1666585) being a key drug for treating Chagas disease. mdpi.com

The academic pursuit is to merge the therapeutic activity of the nitroimidazole core with the versatile reactivity of the vinyl group. The vinyl moiety serves as a synthetic handle, allowing the nitroimidazole unit to be incorporated into larger molecules or polymers through molecular hybridization, potentially leading to new drugs with improved properties. mdpi.com

Research into related compounds underscores this interest:

2-nitro-1-vinyl-1H-imidazole has been synthesized and evaluated for its biological activity. It showed potent efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease, while exhibiting low toxicity to host cells. This result validates the N-vinylnitroimidazole scaffold as a promising foundation for developing new antiparasitic agents. mdpi.com

Studies on the synthesis of 2-(4-carboxystyryl)-5-nitro-1-vinylimidazole and its analogs further highlight the efforts to create complex molecules based on the vinyl-nitro-imidazole framework for antiparasitic applications. thegoodscentscompany.comacs.org

Investigations into the cycloaddition reactions of 4-nitro- and 5-nitro-1-vinylimidazoles demonstrate a fundamental chemical interest in how these molecules can be used as building blocks to construct novel, complex heterocyclic systems. researchgate.net

This body of research indicates that 1-Vinylimidazole, 4-nitro-, as a member of this class, is a compound of significant academic interest for its potential in both medicinal chemistry and advanced materials science.

Interactive Table 2: Research on Biologically Active Nitro-Substituted Vinylimidazoles

| Compound | Application / Target | Key Research Finding | Source |

| 2-nitro-1-vinyl-1H-imidazole | Anti-parasitic (Trypanosoma cruzi) | Showed an IC₅₀ of 4.8 μM against amastigotes with low host cell cytotoxicity, validating it as a promising building block for new drugs. | mdpi.com |

| 2-(4-carboxystyryl)-5-nitro-1-vinylimidazole | Anti-parasitic | Synthesized as part of a series of nitroimidazoles for potential therapeutic use. | acs.org |

| Derivatives of 2-(4-formylstyryl)-5-nitro-1-vinylimidazole | Anti-parasitic | Synthesized and studied within the broader context of antiparasitic nitroimidazoles. | thegoodscentscompany.com |

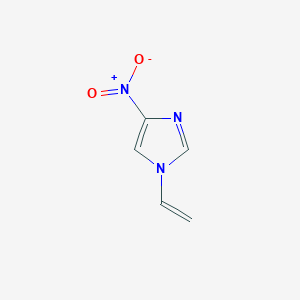

Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

1-ethenyl-4-nitroimidazole |

InChI |

InChI=1S/C5H5N3O2/c1-2-7-3-5(6-4-7)8(9)10/h2-4H,1H2 |

InChI Key |

YYHNAWBIRYBJMV-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=C(N=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Vinylimidazole, 4 Nitro and Its Chemical Precursors

Direct Synthesis Strategies for 4-nitro-1-vinylimidazole

Direct synthesis strategies aim to construct the 1-Vinylimidazole (B27976), 4-nitro- molecule in a highly convergent manner. These approaches are often desirable for their efficiency but can be challenging due to the competing reactivities of the functional groups involved.

Nitration Reactions of 1-Vinylimidazole

The direct nitration of 1-vinylimidazole presents a straightforward, albeit challenging, route to the target compound. This approach involves treating 1-vinylimidazole with a suitable nitrating agent. However, the vinyl group is susceptible to reaction under harsh nitrating conditions, which typically involve strong acids and oxidizing agents. This can lead to a variety of side reactions, including polymerization of the vinyl monomer, or addition reactions across the double bond. bartleby.comresearchgate.net

Research into the nitration of vinyl heteroarenes has shown that reagents like sodium nitrite (B80452) in the presence of trifluoroacetic acid and a persulfate can lead to the formation of E-nitroolefins. researchgate.net The application of such milder nitrating conditions could potentially favor the desired nitration on the imidazole (B134444) ring while minimizing reactions at the vinyl group. Another interesting approach from related chemistry is the use of polymeric nitrating agents, such as poly(vinylimidazole) sulfonic acid nitrate, which can offer greater selectivity and milder reaction conditions. rsc.org

Vinyl C-N Bond Formation in Nitroimidazole Systems

Indirect Synthesis Pathways via Derivatization of Nitroimidazoles

Indirect synthesis pathways are generally more established and offer greater control over the final product's structure. These methods typically involve the synthesis of a stable 4-nitroimidazole (B12731) precursor, followed by the introduction of the vinyl group.

Introduction of the Vinyl Moiety to Substituted Nitroimidazoles

Once 4-nitroimidazole is synthesized, the introduction of the vinyl group at the N-1 position is the key transformation. Several methods for the N-vinylation of imidazoles and other N-heterocycles have been developed and could be applied to 4-nitroimidazole.

One of the most common methods is the reaction with acetylene (B1199291) . This reaction is typically carried out under high pressure and temperature in the presence of a basic catalyst. google.com The use of calcium carbide as a solid source of acetylene offers a safer and more stoichiometric alternative. mdpi.com

Transition metal-catalyzed cross-coupling reactions offer a versatile and milder alternative to the high-pressure vinylation with acetylene. These methods involve the coupling of the N-H bond of 4-nitroimidazole with a vinyl halide or a related vinyl electrophile.

Copper-catalyzed vinylation: This method often employs a copper(I) catalyst, a ligand, and a base to couple N-heterocycles with vinyl halides (iodides or bromides). nih.govthieme-connect.com These reactions generally proceed with retention of the vinyl halide's stereochemistry.

Palladium-catalyzed vinylation: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been successfully applied to the N-vinylation of imidazoles using vinyl bromides. mdpi.comresearchgate.net

Iron-catalyzed vinylation: As a more economical and environmentally benign alternative, iron catalysts have been shown to effectively catalyze the N-vinylation of imidazoles with vinyl chlorides. researchgate.net

The choice of method would depend on the availability of starting materials, desired scale, and tolerance of the nitro group to the specific reaction conditions.

Synthesis of Nitroimidazole Building Blocks and Subsequent Vinylation

The cornerstone of the indirect synthesis is the preparation of the 4-nitroimidazole building block. This is most commonly achieved through the nitration of imidazole.

The nitration of imidazole is typically performed using a mixture of concentrated sulfuric acid and nitric acid. mdpi.comresearchgate.netmdpi.com The reaction conditions, such as temperature and the ratio of acids, can be optimized to maximize the yield of the desired 4-nitroimidazole. thieme-connect.commdpi.com For example, reacting imidazole with a mixture of sulfuric and nitric acid at temperatures between 55-65 °C can lead to high yields of 4-nitroimidazole. mdpi.com

| Reactant | Nitrating Agent | Solvent/Conditions | Product | Yield | Reference |

| Imidazole | H₂SO₄/HNO₃ | 55-65 °C, 2h | 4-Nitroimidazole | 92.7% | mdpi.com |

| Imidazole | H₂SO₄/HNO₃ | 55 °C, 1h | 4-Nitroimidazole | 92.9% | thieme-connect.com |

| Imidazole | H₂SO₄/HNO₃ | 65-110 °C | 4-Nitroimidazole | 73% | mdpi.com |

Once 4-nitroimidazole is obtained, it can be subjected to one of the vinylation methods described in section 2.2.1 to yield 1-Vinylimidazole, 4-nitro-.

Selective Reduction of Nitro Groups in Vinylnitroimidazoles for Further Functionalization

The nitro group in vinylnitroimidazoles can serve as a versatile handle for further chemical modifications. Selective reduction of the nitro group to an amino group, while preserving the vinyl moiety, opens up possibilities for a wide range of derivatizations. Several methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like a double bond.

Common reagents for this transformation include:

Tin(II) chloride (SnCl₂): This is a classic and effective reagent for the reduction of nitroarenes.

Iron (Fe) or Zinc (Zn) in acidic media: These metals can selectively reduce nitro groups under mild acidic conditions.

Catalytic hydrogenation: While catalytic hydrogenation with reagents like Pd/C can sometimes reduce double bonds, careful selection of the catalyst (e.g., Raney Nickel) and reaction conditions can achieve selectivity for the nitro group reduction. thieme-connect.de

Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts: For example, NaBH₄ with FeCl₂ has been shown to selectively reduce nitroarenes while leaving ester groups intact, suggesting it could be a mild and selective system for vinylnitroimidazoles. bartleby.com

The resulting amino-vinylimidazole can then be used as a building block for the synthesis of more complex molecules through reactions such as diazotization, acylation, and alkylation.

Preparation of Related N-Vinylimidazole Isomers and Derivatives

The synthesis of various N-vinylimidazole isomers and their derivatives often involves multi-step processes, starting from precursor imidazole compounds. These methods are tailored to introduce specific functional groups at desired positions on the imidazole ring.

Synthesis of 5-nitro-1-vinylimidazole Analogues

The synthesis of analogues of 5-nitro-1-vinylimidazole has been explored, particularly in the context of developing compounds with potential biological activity. One notable example is the synthesis of 2-(4-carboxystyryl)-5-nitro-1-vinylimidazole. nih.gov This compound and its related analogues have been investigated for their antiparasitic properties. nih.gov The synthetic pathway typically involves the creation of a substituted imidazole ring, followed by the introduction of the vinyl group at the N-1 position. The nitro group at the C-5 position is often incorporated early in the synthesis, starting from a nitro-substituted imidazole precursor.

Cycloaddition reactions involving 5-nitro-1-vinylimidazoles have also been studied, indicating their utility as building blocks for more complex heterocyclic systems. thieme-connect.de These reactions provide a pathway to novel cycloadducts that can serve as intermediates for a variety of target molecules. thieme-connect.de

Deprotonation and Further Derivatization of 1-Vinylimidazole to Imidazoline-2-thiones

A significant derivatization of 1-vinylimidazole involves its conversion to 1-vinyl-4-imidazoline-2-thione. iucr.orgdntb.gov.ua This transformation is achieved through the deprotonation of 1-vinylimidazole, followed by a reaction with elemental sulfur. iucr.orgdntb.gov.ua The deprotonation step requires the use of a strong base, such as isopropylmagnesium chloride or hexyllithium. iucr.orgresearchgate.net

The resulting 1-vinylimidazoline-2-thione is a versatile intermediate. iucr.orgresearchgate.net It can undergo further derivatization at both the sulfur and nitrogen atoms. iucr.orgresearchgate.net For instance, primary alkylation occurs at the sulfur atom, leading to the formation of a salt. This salt can then be deprotonated to yield a neutral 2-alkylsulfanyl-1-vinylimidazole, which is amenable to further transformation into a quaternary salt. iucr.orgresearchgate.net The presence of the vinyl group also allows for polymerization, opening avenues to imidazole-based polymers. iucr.orgresearchgate.net

Below is a table summarizing the synthesis of 1-vinyl-4-imidazoline-2-thione:

| Reactants | Reagents | Product | Yield | Reference |

| 1-Vinylimidazole, Elemental Sulfur | Isopropylmagnesium chloride, Tetrahydrofuran | 1-Vinyl-4-imidazoline-2-thione | 70% | iucr.orgresearchgate.net |

| 1-Vinylimidazole, Elemental Sulfur | n-Hexyllithium, Tetrahydrofuran | 1-Vinyl-4-imidazoline-2-thione | Not specified | iucr.orgresearchgate.net |

Catalytic Approaches in Vinylimidazole Synthesis

Catalysis plays a crucial role in the synthesis of vinylimidazoles, offering pathways to improved efficiency, selectivity, and sustainability.

Role of Phase-Transfer Catalysis in Vinylation Reactions

Phase-transfer catalysis (PTC) has proven to be an effective methodology for the N-alkylation of various nitrogen heterocycles, including imidazoles. crdeepjournal.org This technique facilitates reactions between reactants located in different immiscible phases, often a solid and a liquid or two immiscible liquids. crdeepjournal.orgresearchgate.net PTC can enhance reaction rates and yields in vinylation reactions. crdeepjournal.org

In the context of vinylimidazole synthesis, a laboratory-scale process utilizes a two-phase system with a phase-transfer catalyst to react imidazole with 1,2-dichloroethane (B1671644). wikipedia.org This reaction initially produces 1-(2-chloroethyl)imidazole, which is then converted to 1-vinylimidazole through the elimination of hydrogen chloride, achieving a high yield of 92%. wikipedia.org Various phase-transfer catalysts, such as crown ethers and tetraalkylammonium salts, have been employed for the N-alkylation of imidazoles. sioc-journal.cn Polyethylene (B3416737) glycols (PEGs) and their monoethers have also been used as safe and readily available phase-transfer catalysts for this purpose. sioc-journal.cn The choice of catalyst can influence the reaction's efficiency and selectivity. nih.gov

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of vinylimidazoles to develop more environmentally benign processes. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

One green synthetic route to vinylimidazoles involves a two-step method. osti.gov The first step is the ring-opening reaction of a substituted imidazole with ethylene (B1197577) carbonate, a greener reagent derived from carbon dioxide and ethylene oxide, to form an N-hydroxyethylimidazole precursor. osti.gov In the second step, this intermediate is dehydrated to the corresponding 1-vinylimidazole via a base-catalyzed reactive distillation. osti.gov This method has been successfully applied to the synthesis of several 1-vinylimidazole derivatives. osti.gov

Other green chemistry techniques applicable to imidazole synthesis include the use of microwave and ultrasound assistance, which can reduce reaction times and energy consumption. nih.gov The use of greener solvents, such as water or ionic liquids, and solvent-free reaction conditions, like mechanochemical synthesis using ball milling, are also prominent strategies. nih.govnih.govtubitak.gov.tr For instance, poly(4-vinylimidazole) has been used as a recyclable heterogeneous catalyst for the synthesis of oximes under solvent-free ball milling conditions. nih.gov

The following table highlights some green chemistry approaches in vinylimidazole and related synthesis:

| Green Approach | Key Features | Example Application | Reference |

| Reactive Distillation | Utilizes hydroxyethylimidazole intermediates from green precursors. | Synthesis of various 1-vinylimidazoles. | osti.gov |

| Microwave/Ultrasound | Reduces reaction times and energy consumption. | General imidazole synthesis. | nih.gov |

| Mechanochemistry | Solvent-free conditions, high recyclability of catalyst. | Synthesis of oximes using poly(4-vinylimidazole). | nih.govtubitak.gov.tr |

Reactivity and Reaction Mechanisms of 1 Vinylimidazole, 4 Nitro

Cycloaddition Reactions

The vinyl group of 1-vinylimidazole (B27976), 4-nitro- serves as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to more complex heterocyclic structures.

1,3-Dipolar cycloadditions are powerful pericyclic reactions that involve a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org In the case of N-vinylnitroimidazoles, the vinyl group acts as the dipolarophile. These reactions are of particular interest as they can lead to the synthesis of nucleoside analogues. thieme-connect.com

Studies have shown that 1-vinylimidazole, 4-nitro- (and its 5-nitro isomer) readily undergoes 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrones. thieme-connect.com For instance, the reaction of 4-nitro-1-vinylimidazole with benzonitrile (B105546) oxide and N-methyl benzaldehyde (B42025) nitrone yields the corresponding cycloadducts. thieme-connect.com The position of the nitro group on the imidazole (B134444) ring appears to have minimal impact on the outcome of these cycloaddition reactions. thieme-connect.com

The reaction with benzonitrile oxide produces a 3-phenyl-5-(4-nitro-1H-imidazol-1-yl)-4,5-dihydroisoxazole. Similarly, the reaction with N-methyl benzaldehyde nitrone results in the formation of a 2-methyl-3-phenyl-5-(4-nitro-1H-imidazol-1-yl)isoxazolidine. thieme-connect.com These reactions demonstrate the utility of N-vinylnitroimidazoles as precursors for creating more complex heterocyclic systems that could serve as mimics for sugars in nucleoside analogues. thieme-connect.com

Table 1: Cycloaddition Reactions of 1-Vinylimidazole, 4-nitro- with Nitrile Oxides and Nitrones

| 1,3-Dipole | Product | Yield (%) |

|---|---|---|

| Benzonitrile oxide | 3-Phenyl-5-(4-nitro-1H-imidazol-1-yl)-4,5-dihydroisoxazole | Similar to 5-nitro isomer (36%) |

| N-Methyl benzaldehyde nitrone | 2-Methyl-3-phenyl-5-(4-nitro-1H-imidazol-1-yl)isoxazolidine | Similar to 5-nitro isomer (21%) |

Data sourced from a study on cycloaddition reactions of N-vinyl-nitroimidazoles. thieme-connect.com

In 1,3-dipolar cycloadditions, the regioselectivity is a critical aspect, determining the orientation of the dipole relative to the dipolarophile. In the reactions of N-vinylnitroimidazoles with nitrones, the observed product formation indicates a specific regiochemistry. For example, in the formation of the isoxazolidine (B1194047) ring from the reaction with N-methyl benzaldehyde nitrone, the chemical shifts of the methylene (B1212753) protons in the ¹H NMR spectrum confirm the formation of the regioisomer where the oxygen of the nitrone adds to the terminal carbon of the vinyl group. thieme-connect.com This suggests a regioselective process.

Theoretical studies on related systems, such as the cycloaddition of nitrones with N-vinylindole, predict the preferential formation of cis-stereoisomers. researchgate.net This stereoselectivity is often governed by the configuration of the nitrone and the orientation of the substituents in the transition state. researchgate.net While specific stereoselectivity studies on 1-vinylimidazole, 4-nitro- are not extensively detailed in the provided context, the principles from similar reactions suggest that stereochemical outcomes are a key area of investigation. researchgate.net

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted pericyclic process. wikipedia.orgorganic-chemistry.org This means the new bonds are formed in a single transition state without the formation of a discrete intermediate. Theoretical investigations into similar 1,3-dipolar cycloadditions, such as those between 2-pyridylselenyl reagents and nitriles, have suggested an asynchronous cycloaddition nature, where the formation of the two new sigma bonds is not perfectly simultaneous. rsc.org

For N-vinylnitroimidazoles, the reaction is driven by the favorable interaction of the frontier molecular orbitals (FMOs) of the 1,3-dipole and the vinyl dipolarophile. The electron-withdrawing nitro group on the imidazole ring can influence the electronic properties of the vinyl group, which in turn affects the rate and selectivity of the cycloaddition. thieme-connect.com

The vinyl group of 1-vinylimidazole derivatives can also participate as a diene component in inverse electron demand Diels-Alder reactions. researchgate.net In these reactions, an electron-rich diene reacts with an electron-poor dienophile. However, for 1-vinylimidazole, 4-nitro-, the vinyl group itself would typically act as a dienophile in standard Diels-Alder reactions.

Studies on 4-vinylimidazoles have shown that they readily react with dienophiles like N-phenylmaleimide under mild thermal conditions to yield a single cycloadduct. acs.org The reactivity in these [4+2] cycloadditions can be influenced by substituents on the imidazole ring. While specific studies focusing solely on the Diels-Alder reactions of 1-vinylimidazole, 4-nitro- are not extensively detailed, the general reactivity of vinylimidazoles suggests its potential to undergo such transformations. researchgate.netacs.org For instance, 5,5′-bi-1,2,4-triazines undergo inverse electron demand Diels-Alder reactions with 1-vinylimidazole to form single [4+2] cycloaddition products. researchgate.net

1,3-Dipolar Cycloadditions of N-Vinylnitroimidazoles

Nucleophilic Substitution Reactions.psu.edu

The presence of the electron-withdrawing nitro group at the 4-position of the imidazole ring activates the ring towards nucleophilic substitution, particularly of leaving groups at other positions. While the provided information primarily focuses on cycloaddition reactions, the general principles of nucleophilic aromatic substitution are relevant.

In related nitro-substituted imidazoles, halogen atoms can be displaced by various nucleophiles. psu.edu For example, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine atom is displaced by cyanide ion. psu.edu This reactivity is highly dependent on the position of the nitro group and the leaving group. The isomeric 1-benzyl-4-bromo-5-nitroimidazole is noted to be surprisingly unreactive under similar conditions, highlighting the subtle electronic effects that govern these reactions. psu.edu

While direct examples of nucleophilic substitution on 1-vinylimidazole, 4-nitro- itself are not provided in the search results, it is plausible that if a suitable leaving group were present on the imidazole ring, it could undergo nucleophilic displacement, further expanding the synthetic utility of this compound. The deactivating effect of the nitro group on electrophilic substitution also implies an enhanced reactivity towards nucleophiles.

Reactivity of the Nitro Group and Imidazole Ring Towards Nucleophiles

The nitro group profoundly deactivates the imidazole ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. The electron deficiency created by the -NO₂ group makes the carbon atoms of the imidazole ring susceptible to reaction with nucleophiles. In some instances, the nitro group itself can be displaced by a nucleophile, although displacement of other leaving groups on the ring is more common.

The reactivity of nitroimidazoles is a cornerstone of their biological activity, where the nitro group undergoes bioreduction to generate reactive intermediates capable of interacting with cellular components. nih.gov While this is a biological process, it underscores the susceptibility of the nitro group to reduction, a form of nucleophilic interaction. In synthetic chemistry, the reaction of the imidazole ring with nucleophiles is often directed by the position of the nitro group. For example, palladium-catalyzed C-H arylation of 4-nitroimidazole (B12731) derivatives demonstrates that the nitro group at position 4 can direct the reaction to the C-5 position, highlighting its influence on the ring's electrophilicity. researchgate.net

Influence of Nitro Substitution on Halogen Displacement from Imidazoles

The presence of a nitro group is a critical activating factor for the nucleophilic displacement of halogens from the imidazole ring. This activation is a classic example of nucleophilic aromatic substitution, where the strongly electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Studies on halogenoimidazoles have demonstrated this principle effectively. For instance, research on N-protected bromo-nitroimidazoles shows that a bromine atom at a position activated by a nitro group is readily displaced by various nucleophiles. psu.edu Specifically, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine atom at C-5 is activated by the nitro group at C-4 and can be displaced by nucleophiles like cyanide ions. psu.edu In contrast, the isomeric 1-benzyl-4-bromo-5-nitroimidazole is noted to be surprisingly unreactive under similar conditions, illustrating the critical regiochemical relationship between the nitro group and the leaving group. psu.edu

The general reactivity trend for nucleophilic substitution on the imidazole ring is significantly enhanced by nitro-group activation. This effect allows for reactions that would otherwise be difficult, providing a reliable method for the functionalization of the imidazole core. psu.edu

Protonation and Acid-Base Behavior

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. dcu.ieacs.org The presence of the 4-nitro substituent, however, significantly alters its basicity due to the group's strong electron-withdrawing properties.

Studies on the Protonation of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms: the 'pyrrole-type' nitrogen (N-1), which in this case is substituted with a vinyl group, and the 'pyridine-type' nitrogen (N-3), which possesses a lone pair of electrons in an sp² hybrid orbital. Protonation occurs at this N-3 position. The basicity of imidazole itself is indicated by a pKa of about 7.0 for its conjugate acid. dcu.ie

Impact of Protonation on Molecular Charge Distribution

Upon protonation at the N-3 position, a positive charge is formally placed on this nitrogen, leading to the formation of an imidazolium (B1220033) cation. This event causes a significant redistribution of electron density throughout the entire molecule. The positive charge is not localized on the N-3 atom but is delocalized across the imidazole ring through the π-electron system.

Derivatization and Functionalization Strategies

The unique structure of 1-vinylimidazole, 4-nitro- offers several avenues for chemical modification, with the quaternization of the imidazole nitrogen being a primary strategy for creating new functional materials and ionic liquids.

Quaternization of the Imidazole Nitrogen to Imidazolium Salts

Quaternization involves the reaction of the N-3 atom of the imidazole ring with an alkylating or arylating agent to form a 1,3-disubstituted imidazolium salt. dcu.ie This reaction converts the neutral imidazole into a permanently charged cationic species. For N-substituted imidazoles like 1-vinylimidazole, this process yields vinylimidazolium salts.

The synthesis of these salts is typically achieved by reacting the parent vinylimidazole with alkyl halides (e.g., n-alkyl iodides) or other electrophiles. umich.edu Studies have detailed the preparation of a series of 3-n-alkyl-1-vinylimidazolium iodides from 1-vinylimidazole. umich.edu This method is general and can be applied to create a wide variety of imidazolium salts with different substituents. umich.eduresearchgate.net More advanced methods, such as copper-catalyzed direct aryl quaternization, allow for the introduction of aryl groups, further expanding the diversity of accessible imidazolium salts. organic-chemistry.org

The quaternization of 1-vinylimidazole, 4-nitro- would yield 1-vinyl-4-nitroimidazolium salts. The presence of the nitro group would make the N-3 atom less nucleophilic compared to unsubstituted 1-vinylimidazole, potentially requiring more forcing reaction conditions for quaternization. The resulting vinylimidazolium salts are valuable as monomers for producing cationic polymers (polysoaps) and as precursors for N-heterocyclic carbenes (NHCs). umich.eduorganic-chemistry.org

Table of Reaction Parameters for Imidazole Quaternization

This table provides examples of reaction conditions for the quaternization of N-substituted imidazoles, which serves as a model for the derivatization of 1-vinylimidazole, 4-nitro-.

| N-Substituted Imidazole | Alkylating/Arylating Agent | Catalyst / Solvent | Temperature / Time | Product Type | Reference |

| 1-Vinylimidazole | n-Alkyl Iodides | Ethyl Acetate (B1210297) | - | 3-n-Alkyl-1-vinylimidazolium iodide | umich.edu |

| 1-Vinylimidazole | Pentafluorobenzyl bromide | - | - | 1-Vinyl-3-(pentafluorobenzyl)imidazolium bromide | researchgate.net |

| General N-Substituted Imidazoles | Diaryliodonium Salts | Cu(OAc)₂·H₂O / DMF | 100°C / 4h | Aryl Imidazolium Salts | organic-chemistry.org |

| 2-Methyl-1-vinylimidazole | Methyl Iodide | - | - | 2,3-Dimethyl-1-vinylimidazolium iodide | umich.edu |

Functionalization of the Vinyl Group in Synthetic Transformations

The vinyl group of 1-vinylimidazole, 4-nitro- serves as a key functional handle for a variety of synthetic transformations, most notably cycloaddition reactions. Research has shown that the N-vinyl substituent readily participates in 1,3-dipolar cycloadditions, providing a pathway to novel heterocyclic systems which can be seen as sugar mimics and potential precursors for nucleoside analogues. thieme-connect.com

The reactivity of the vinyl group in 4-nitro-1-vinylimidazole has been explored with different 1,3-dipoles. For instance, its reaction with benzonitrile oxide resulted in the formation of a corresponding cycloadduct. thieme-connect.com Similarly, when 4-nitro-1-vinylimidazole was treated with N-methyl benzaldehyde nitrone, the expected adduct was obtained in a yield comparable to that of the 5-nitro isomer, suggesting that the position of the nitro group on the imidazole ring has little effect on the course of these cycloaddition reactions. thieme-connect.com

Further investigations have involved the use of unstabilized nitrile oxides to avoid the incorporation of a phenyl substituent, which is undesirable in nucleoside precursors. thieme-connect.com The reaction of 4-nitro-1-vinylimidazole with (tetrahydropyran-2-yl)oxyacetonitrile oxide, followed by acid workup for deprotection, successfully yielded the desired adduct as a crystalline solid. thieme-connect.com These transformations highlight the utility of the vinyl group in constructing more complex molecular architectures.

| 1,3-Dipole | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile oxide | Not specified | Adduct 20 | Similar to 5-nitro isomer | thieme-connect.com |

| N-Methyl benzaldehyde nitrone | Not specified | Adduct 22 | Similar to 5-nitro isomer | thieme-connect.com |

| (Tetrahydropyran-2-yl)oxyacetonitrile oxide | Room temperature, 24h, followed by acid workup | Adduct 24 | 61% | thieme-connect.com |

Heterofunctionalization of Alkenylimidazoles

The transformation of the alkenyl moiety in alkenylimidazoles is a key area of their chemical properties, with heterofunctionalization being a significant class of these reactions. nuph.edu.ua This process involves the conversion of the vinyl group into a new heterocyclic system. The processes of heterocyclization are considered relatively new in the chemistry of alkenylimidazoles and are applied to derivatives such as those containing nitro-alkenyl substituents to create novel hybrid structures. nuph.edu.ua

The 1,3-dipolar cycloaddition reactions of the vinyl group in 4-nitro-1-vinylimidazole are prime examples of heterofunctionalization. In these reactions, the C=C double bond of the vinyl group reacts with a 1,3-dipole to form a new five-membered heterocyclic ring attached to the N-1 position of the 4-nitroimidazole core. thieme-connect.com

For example, the reaction between 4-nitro-1-vinylimidazole and benzonitrile oxide yields an isoxazoline (B3343090) ring system fused to the imidazole. thieme-connect.com Similarly, reaction with nitrones produces an isoxazolidine derivative. thieme-connect.com These cycloadditions effectively transform the simple vinyl substituent into a more complex, functionalized heterocyclic moiety, demonstrating a powerful strategy for molecular diversification. thieme-connect.com This approach is particularly valuable for synthesizing precursors to purine (B94841) nucleoside analogues, where the newly formed ring acts as a mimic of the sugar portion. thieme-connect.com

Polymerization Science and Macromolecular Engineering of N Vinylimidazoles

Homopolymerization of N-Vinylimidazoles

The homopolymerization of N-vinylimidazoles has been explored through various techniques to produce polyvinylimidazoles, which are polymers with interesting properties for applications in fields like catalysis and materials science. tubitak.gov.trresearchgate.net

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers, including N-vinylimidazoles. researchgate.net This can be initiated thermally, often using initiators like azobisisobutyronitrile (AIBN), or photochemically using UV radiation. tubitak.gov.trresearchgate.net

For unsubstituted 1-vinylimidazole (B27976), free-radical polymerization in aqueous solution is highly pH-dependent. researchgate.netwikipedia.org At a natural pH of 9, the polymerization rate is very slow. This is attributed to degradative chain transfer to the monomer. By lowering the pH to 1, the rate of polymerization increases significantly, matching that of quaternized vinylimidazole, where this side reaction is suppressed. researchgate.net Polymerization of 1-vinylimidazole can also be carried out in organic solvents like benzene (B151609) or in bulk. researchgate.netwikipedia.org

UV-induced polymerization is another viable method for producing polyvinylimidazoles and is particularly useful for creating functional coatings and surface modifications. wikipedia.org This technique offers mild reaction conditions and spatial control over the polymerization process.

While no specific data exists for the free-radical polymerization of 1-Vinylimidazole, 4-nitro-, the electron-deficient nature of the monomer due to the nitro group might affect its susceptibility to radical attack and the stability of the propagating radical, potentially altering polymerization kinetics compared to the unsubstituted monomer.

Illustrative Data on Free-Radical Polymerization of 1-Vinylimidazole

The following table presents data for the polymerization of 1-vinylimidazole, not 1-Vinylimidazole, 4-nitro-, and is for illustrative purposes only.

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Resulting Polymer |

| AIBN | Benzene | 70 | Not specified | Poly(N-vinylimidazole) |

| 4,4'-Azobis(4-cyanovaleric acid) | Water (pH 1) | 70-85 | Various | Poly(N-vinylimidazole) |

| UV Photoinitiator | Not specified | Ambient | Not specified | Poly(N-vinylimidazole) coating |

Controlled radical polymerization (CRP) techniques have been developed to afford polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. While the controlled polymerization of N-vinyl monomers can be challenging, methods like RAFT and NMP have been explored for N-vinylimidazoles. researchgate.net

RAFT polymerization is a versatile CRP method that has been successfully applied to the controlled polymerization of 4-vinylimidazole (4VIM). researchgate.net Research has demonstrated that the synthesis of well-defined, amphoteric ABA triblock copolymers containing 4VIM is possible using a difunctional RAFT agent in glacial acetic acid. researchgate.net This solvent plays a crucial role, likely by protonating the imidazole (B134444) ring and stabilizing the propagating radicals. These polymerizations yield polymers with controlled molecular weights and narrow polydispersity indices (PDI < 1.10). researchgate.net The development of organoboron photocatalysts has also enabled RAFT polymerization of various functional monomers, including those with amine groups, which suggests potential applicability to vinylimidazoles under specific conditions. fudan.edu.cn

There is limited information on the Nitroxide-Mediated Polymerization (NMP) of N-vinylimidazoles. However, one study mentions the use of NMP for the preparation of random copolymers from a styrenic imidazole-containing monomer and n-butyl acrylate (B77674), indicating that under certain structural conditions, imidazole-functionalized monomers can be polymerized via NMP. researchgate.net The direct application of NMP to 1-Vinylimidazole, 4-nitro- has not been reported.

Illustrative Data on Controlled Radical Polymerization of 4-Vinylimidazole

The following table presents data for the RAFT polymerization of 4-vinylimidazole, not 1-Vinylimidazole, 4-nitro-, and is for illustrative purposes only.

| Polymerization Type | Monomer | RAFT Agent | Solvent | Result |

| RAFT | 4-Vinylimidazole (4VIM) | Difunctional trithiocarbonate | Glacial Acetic Acid | Well-defined ABA triblock copolymers (PDI < 1.10) |

Controlled Radical Polymerization Techniques

Copolymerization of N-Vinylimidazoles

Copolymerization of N-vinylimidazoles with other monomers is a key strategy to tailor the properties of the resulting polymers for specific applications.

1-Vinylimidazole is known to form functional copolymers through free-radical polymerization with a variety of vinyl and acrylic monomers. wikipedia.org For instance, copolymers of 1-vinylimidazole and 1-vinylpyrrolidone can be synthesized via free-radical polymerization in solvents like alcohols or water. google.com The properties of these copolymers can be tuned by adjusting the monomer feed ratio.

The copolymerization of N-[(4-nitro phenyl) amino] maleimide (B117702) with methyl methacrylate (B99206) has been studied, demonstrating that monomers containing nitro-aromatic groups can be incorporated into polymer chains via free-radical methods. researchgate.net While this is a different monomer system, it suggests that the nitro functionality does not inherently prevent polymerization.

The reactivity ratios for the copolymerization of 1-vinylimidazole with other monomers are crucial for predicting the copolymer composition. For the copolymerization of N-phenylmaleimide with methacrylate-based or styrene-based monomers containing chromophores, radical copolymerization has been successfully employed. researchgate.net

Due to the absence of experimental data, the copolymerization behavior of 1-Vinylimidazole, 4-nitro- with vinyl and acrylic monomers remains uncharacterized.

In-depth Analysis of "1-Vinylimidazole, 4-nitro-": A Review of Current Scientific Literature

Following a comprehensive search of scientific literature and chemical databases for information pertaining specifically to the compound "1-Vinylimidazole, 4-nitro-", it has been determined that there is a significant lack of available data regarding its polymerization science, macromolecular engineering, and the advanced properties of its corresponding polymer.

The requested article outline, focusing on block copolymers, graft copolymerization, polyelectrolyte behavior, polymeric ionic liquids (PILs), and thermal decomposition, could not be populated with scientifically accurate and verifiable findings for this specific nitro-substituted monomer.

Extensive research exists for the parent compound, N-vinylimidazole (VIm), and its polymer, poly(N-vinylimidazole) (PVIm). This body of work covers:

Synthesis and Characterization of Block Copolymers: Reversible addition-fragmentation chain-transfer (RAFT) polymerization has been successfully employed to create well-defined block copolymers of VIm with other monomers like polyethylene (B3416737) glycol (PEG) and poly(9-vinylcarbazole). rug.nlmdpi.com

Graft Copolymerization onto Substrates: N-vinylimidazole has been grafted onto various substrates, including natural polymers like chitosan (B1678972) and synthetic films such as polyimide and poly(tetrafluoroethylene) (PTFE), to modify their surface properties. nih.govresearchgate.netacs.org

Polyelectrolyte Behavior and pH-Sensitivity: PVIm and its copolymers are well-known for their pH-responsive nature, attributed to the protonation and deprotonation of the imidazole ring. researchgate.netorscience.ruresearchgate.net This behavior is crucial for applications in drug delivery and smart materials. nih.govnih.gov

Polymeric Ionic Liquids (PILs): The quaternization of the imidazole ring in PVIm is a common method to produce PILs, a class of materials with applications as solid electrolytes, dispersants, and absorbents. researchgate.netnih.govacs.org

Thermal Behavior and Decomposition: The thermal stability and decomposition pathways of PVIm have been investigated, revealing that decomposition primarily occurs between 340–500 °C, yielding 1H-imidazole and 1-vinylimidazole as major products. figshare.comrsc.org

However, the introduction of a nitro group at the 4-position of the imidazole ring fundamentally alters the monomer's electronic and chemical properties. This substitution would be expected to significantly influence its polymerizability and the characteristics of the resulting polymer. Despite this, a targeted search for literature on "1-Vinylimidazole, 4-nitro-" did not yield specific studies detailing its synthesis, polymerization, or the properties outlined in the request. One search result mentioned the synthesis of a related but distinct compound, 2-(4-carboxystyryl)-5-nitro-1-vinylimidazole, but provided no data relevant to the requested topics. acs.org

Due to the absence of specific research findings on "1-Vinylimidazole, 4-nitro-" in the available scientific literature, it is not possible to construct the detailed article as requested. The data necessary to report on its block and graft copolymers, polyelectrolyte behavior, PIL derivatives, and thermal decomposition mechanisms does not appear to be published.

Coordination Chemistry of N Vinylimidazole Ligands

Metal Complex Formation with Transition Metals

The formation of metal complexes with 1-vinyl-4-nitroimidazole involves the coordination of the ligand to a transition metal center. This process is governed by the electronic and steric properties of both the ligand and the metal ion.

Synthesis and Structural Characterization of Metal-Vinylimidazole Complexes

The synthesis of metal complexes with 1-vinyl-4-nitroimidazole typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to elucidate their structure and bonding. These methods include X-ray crystallography for determining the solid-state structure, as well as spectroscopic techniques like FTIR and NMR to probe the coordination environment of the metal ion. For instance, in the context of other functionalized vinyl substrates, ruthenium complexes have been synthesized and their structures determined, revealing details about bond lengths and angles. acs.org Similarly, the synthesis of iron(II) porphyrinate complexes with various imidazole-based ligands has been achieved and their structures have been thoroughly investigated. nih.gov

Coordination Modes of the Vinylimidazole Ligand (Imidazole Nitrogen vs. Vinyl Group)

The 1-vinyl-4-nitroimidazole ligand presents two potential coordination sites: the nitrogen atom of the imidazole (B134444) ring and the C=C double bond of the vinyl group. The preferred coordination mode is largely influenced by the nature of the metal center and the reaction conditions. In most documented cases involving N-vinylimidazole derivatives, coordination occurs through the lone pair of electrons on the pyridine-type nitrogen atom of the imidazole ring. nih.govgoogle.com This is due to the strong Lewis basicity of this nitrogen atom. While coordination through the vinyl group's π-system is possible, especially with electron-rich alkenes, the presence of an electron-withdrawing nitro group in 1-vinyl-4-nitroimidazole makes the vinyl group electron-deficient, thus disfavoring its coordination to a metal center. acs.org The primary coordination is therefore expected to be through the imidazole nitrogen.

Monomeric and Polymeric Metal-Vinylimidazole Complexes

Depending on the stoichiometry of the reaction and the coordination preferences of the metal ion, both monomeric and polymeric complexes can be formed. Monomeric complexes typically involve a central metal ion coordinated to one or more 1-vinyl-4-nitroimidazole ligands, along with other co-ligands. Polymeric complexes, on the other hand, can arise when the vinyl group of a coordinated ligand participates in polymerization reactions, leading to the formation of a polymer chain with pendant metal-imidazole moieties. google.comresearchgate.net The formation of polymeric structures is a known phenomenon for N-vinylimidazole, where the resulting polymers can then complex with metal ions. google.comresearchgate.net

Influence of Imidazole Substitution on Coordination

The presence of substituents on the imidazole ring significantly alters the ligand's electronic properties, which in turn affects its coordination behavior.

Impact of Nitro Group on Ligand Properties

The nitro group (NO₂) is a potent electron-withdrawing group. acs.orgmdpi.com Its presence at the 4-position of the 1-vinylimidazole (B27976) ring has a substantial impact on the ligand's properties. The strong inductive and resonance effects of the nitro group decrease the electron density on the imidazole ring. mdpi.com This reduction in electron density lowers the basicity of the coordinating nitrogen atom, making it a weaker Lewis base compared to unsubstituted 1-vinylimidazole. This diminished electron-donating ability can influence the stability and the nature of the resulting metal-ligand bond. mdpi.com

Ligand Field and Electronic Effects

The electronic effects of the nitro group extend to the ligand field generated by 1-vinyl-4-nitroimidazole upon coordination to a metal ion. As a weaker σ-donor due to the electron-withdrawing nitro group, the ligand is expected to create a weaker ligand field compared to its unsubstituted counterpart. This can affect the electronic structure of the metal center, including the d-orbital splitting energy (Δ). A smaller Δ value can influence the magnetic properties and the electronic spectra of the complex. The electron-withdrawing nature of the nitro group can also affect the redox properties of the metal complex, potentially making it easier to reduce the metal center.

Table of Compounds

| Compound Name |

| 1-Vinylimidazole, 4-nitro- |

| 1-Vinylimidazole |

| Ruthenium |

| Iron |

Interactive Data Table: Coordination Properties of Imidazole Ligands

| Ligand | Coordination Site | Expected Ligand Field Strength | Notes |

| 1-Vinylimidazole | Imidazole Nitrogen | Moderate | Forms stable complexes with various transition metals. nih.govgoogle.com |

| 1-Vinyl-4-nitroimidazole | Imidazole Nitrogen | Weaker | The electron-withdrawing nitro group reduces the basicity of the nitrogen donor atom. acs.orgmdpi.com |

Spectroscopic and Structural Investigations of Metal Complexes

Spectroscopic and structural analysis are fundamental to understanding the coordination chemistry of N-vinylimidazole ligands. These techniques provide critical insights into the geometry of metal centers, the nature of the metal-ligand bonding, and the electronic effects imposed by substituents on the imidazole ring. While detailed experimental data on the coordination complexes of 4-nitro-1-vinylimidazole are not extensively available in published literature, valuable inferences can be drawn from studies on closely related compounds, particularly the complexes of 4-nitroimidazole (B12731) and other substituted nitroimidazoles. The presence of the electron-withdrawing nitro group at the 4-position and the vinyl group at the N1-position are expected to significantly modulate the electronic structure and coordinating properties of the imidazole ring compared to the unsubstituted ligand.

Although crystal structures for metal complexes specifically featuring the 4-nitro-1-vinylimidazole ligand are not readily found in current literature, the crystallographic data for complexes of 4-nitroimidazole (the parent compound without the N1-vinyl group) offer a strong basis for predicting the coordination behavior. Studies on silver(I) and platinum(II) complexes with 4-nitroimidazole (4-NO₂ImH) provide key structural insights.

In the complex [Ag(4-NO₂ImH)₂]NO₃, the silver ion is coordinated by two 4-nitroimidazole ligands. cdnsciencepub.com The coordination geometry is primarily linear, with the silver ion bonded to the N3 nitrogen atom of each imidazole ring. cdnsciencepub.com Interestingly, the structure reveals a secondary interaction between the silver ion and one oxygen atom from each nitro group, resulting in a distorted coordination environment. cdnsciencepub.com This interaction highlights the influence of the nitro group on the ligand's binding mode.

Similarly, platinum(II) complexes, which are of interest for their potential as radiosensitizers, have been synthesized with 4-nitroimidazole. nih.gov For instance, in complexes like cis-[PtCl₂(NH₃)(4-NO₂Im)], the 4-nitroimidazole ligand coordinates to the platinum center through the N3 atom, adopting the expected square-planar geometry typical for Pt(II) complexes. nih.govresearchgate.net The Pt-N bond length in related structures provides a direct measure of the interaction strength. For example, in a trans-dichlorobis(1-hydroxyethyl-2-methyl-5-nitroimidazole)palladium(II) complex, the Pd-N bond distance is 2.007(2) Å. researchgate.net

The introduction of a vinyl group at the N1 position, as in 4-nitro-1-vinylimidazole, is not expected to alter the primary coordination site (N3) but may influence the crystal packing due to steric effects and potential for intermolecular π-stacking interactions involving the vinyl moieties.

Table 1: Selected Crystallographic Data for Metal Complexes of 4-Nitroimidazole This table presents data for the analogous compound 4-nitroimidazole, as specific data for 4-nitro-1-vinylimidazole complexes is not available.

Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for probing the electronic structure and bonding within coordination complexes. umass.edunih.govdntb.gov.ua

Vibrational Spectroscopy

Upon coordination of an N-vinylimidazole ligand to a metal ion, characteristic shifts in the vibrational frequencies of the imidazole ring are observed. These shifts provide evidence of coordination and offer clues about the nature of the metal-ligand bond. For 4-nitro-1-vinylimidazole, the key vibrational modes of interest are the C=N, C=C, and N-O (nitro group) stretching frequencies.

The electron-withdrawing nature of the 4-nitro group is expected to lower the electron density on the imidazole ring, which in turn affects its vibrational modes. When the ligand coordinates to a metal center via the N3 atom, a redistribution of electron density occurs. Typically, the stretching vibration of the C=N bond within the imidazole ring shifts to a higher frequency (wavenumber) upon coordination. researchgate.net This shift is indicative of an increase in the bond order, resulting from the donation of lone-pair electron density from the nitrogen to the metal. For example, in metronidazole (B1676534) complexes with Pd(II) and Pt(II), the C=N stretching frequency shifts to higher values, confirming coordination through the imidazole nitrogen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. The coordination of 4-nitro-1-vinylimidazole to a metal ion would cause significant changes in the chemical shifts of the imidazole ring protons and carbons.

The electron-withdrawing nitro group at C4 significantly deshields the adjacent C5-H proton. Upon coordination to a diamagnetic metal ion at N3, the protons on the imidazole ring, particularly C2-H and C5-H, are expected to experience further downfield shifts due to the deshielding effect of the metal ion and the associated electron density redistribution. researchgate.net The protons of the vinyl group (at N1) would also be affected, though to a lesser extent.

In studies of silver(I) complexes with 4-nitroimidazole, ¹H and ¹³C NMR spectra in DMSO solution indicated that the complexes tend to dissociate. cdnsciencepub.com This highlights the importance of the solvent and the lability of the metal-ligand bond. For more inert complexes, such as those with platinum(II) or ruthenium(II), coordination shifts are more readily observed and interpreted. researchgate.net For instance, computational studies on transition metal complexes with dimetridazole (B1670680) (1,2-dimethyl-5-nitro-1H-imidazole) have shown that NMR chemical shifts are sensitive probes of the coordination environment, with both solvation and relativistic effects playing important roles, especially for the metal-coordinated nitrogen atom. researchgate.net

Table 2: Representative Spectroscopic Data for Nitroimidazole Ligands and Complexes This table provides reference data for related nitroimidazole compounds to infer the expected spectroscopic behavior of 4-nitro-1-vinylimidazole complexes.

Theoretical and Computational Investigations of 1 Vinylimidazole, 4 Nitro and Its Derivatives

Quantum Chemical Studies (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study nitroimidazole derivatives, providing deep insights into their structure, electronic properties, and spectroscopic signatures. nih.govresearchgate.netasianpubs.org

Quantum chemical calculations are instrumental in determining the three-dimensional structure of 1-Vinylimidazole (B27976), 4-nitro-. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are used to perform geometry optimization, which locates the lowest energy (most stable) structure of the molecule. nih.gov

The key structural questions for this molecule involve the relative orientations of the vinyl and nitro groups with respect to the imidazole (B134444) ring. Conformational analysis through potential energy surface scans can reveal the rotational barriers and the most stable conformers. nih.gov For 1-Vinylimidazole, 4-nitro-, the calculations would typically explore the torsion angles around the N1-C(vinyl) bond and the C4-N(nitro) bond. While the imidazole ring itself is planar, slight puckering or deviation from planarity can be assessed. The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for 1-Vinylimidazole, 4-nitro- from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | N1–C2 | 1.375 |

| C4–C5 | 1.360 | |

| C4–N(nitro) | 1.450 | |

| N1–C(vinyl) | 1.390 | |

| Bond Angles (°) | C2–N1–C5 | 108.5 |

| N3–C4–C5 | 109.0 | |

| C5–C4–N(nitro) | 124.5 |

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For 1-Vinylimidazole, 4-nitro-, the HOMO is typically expected to be localized over the π-system of the imidazole ring and the vinyl group, while the electron-withdrawing nitro group causes the LUMO to be concentrated on the nitroimidazole core. This separation facilitates intramolecular charge transfer.

Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net This information helps identify electrophilic and nucleophilic sites within the molecule. In 4-nitroimidazole (B12731) derivatives, the nitro group and the N3 atom typically carry negative charges, while the C2 and C4 atoms are positively charged, influencing their interaction with other molecules. nih.gov

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in 1-Vinylimidazole, 4-nitro-

| Atom | Predicted Charge (a.u.) |

|---|---|

| N1 | -0.25 |

| C2 | +0.30 |

| N3 | -0.35 |

| C4 | +0.40 |

| C5 | -0.10 |

| N (of NO₂) | +0.60 |

| O (of NO₂) | -0.45 |

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental vibrational modes, such as stretching, bending, and torsional motions. The results can be used to assign the peaks in experimental FT-IR and FT-Raman spectra. researchgate.netasianpubs.org For 1-Vinylimidazole, 4-nitro-, characteristic frequencies would include the asymmetric and symmetric stretches of the NO₂ group, the C=C stretching of the vinyl group, and various C-H and ring stretching modes.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method, allow for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra and confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Shifts for 1-Vinylimidazole, 4-nitro-

| Spectroscopy Type | Mode/Atom | Predicted Value |

|---|---|---|

| IR Frequencies (cm⁻¹) | NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 | |

| C=C (vinyl) Stretch | ~1640 | |

| ¹³C NMR Chemical Shifts (ppm) | C2 | ~138 |

| C4 | ~148 | |

| C5 | ~120 |

Reaction Mechanism Studies

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often inaccessible through experimental means alone.

The vinyl group in 1-Vinylimidazole, 4-nitro- makes it a candidate for various addition reactions, particularly cycloadditions. Theoretical methods can be used to model these reaction pathways. For instance, the [3+2] cycloaddition (1,3-dipolar cycloaddition) is a powerful method for forming five-membered rings. nih.gov Computational studies can explore the reaction of 1-Vinylimidazole, 4-nitro- with various dipoles, such as nitrile oxides or azides. mdpi.com

These models help predict the feasibility of a reaction and its regioselectivity (the orientation of the dipole addition) and stereoselectivity. By calculating the energies of the different possible products and the transition states leading to them, the most likely reaction outcome can be determined.

A cornerstone of computational reaction mechanism studies is the location of the transition state (TS)—the highest energy point along the reaction coordinate. TS theory is used to calculate reaction rate constants. nih.gov Once a TS structure is located on the potential energy surface, a frequency calculation is performed. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. mdpi.com

The difference in energy between the reactants and the transition state defines the activation energy (Eₐ) of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies for competing reaction pathways, chemists can predict which product will be formed preferentially under kinetic control. For example, in a cycloaddition reaction, calculations can determine the activation energies for the formation of different regioisomers, thereby explaining the observed product distribution. semanticscholar.org

Intermolecular Interactions

Theoretical and computational chemistry provides powerful tools to investigate the intermolecular interactions that govern the structure, properties, and behavior of molecules like 1-Vinylimidazole, 4-nitro-. By employing various computational methods, researchers can gain detailed insights into the non-covalent forces at play, predict the behavior of the molecule in different environments, and understand its potential as a ligand in coordination chemistry.

Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)

The intermolecular forces in 1-Vinylimidazole, 4-nitro- are dictated by its distinct functional groups: the vinyl group, the imidazole ring, and the nitro group. Computational methods such as Density Functional Theory (DFT) are instrumental in dissecting these interactions. nih.gov DFT calculations, particularly with functionals like ωB97XD which are designed to account for dispersion forces, can accurately model non-covalent interactions (NCIs). nih.gov

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor, while the imidazole ring can act as both a hydrogen bond donor (at the C-H positions) and acceptor (at the N3 nitrogen). Computational studies on similar molecules, such as nitroimidazoles and other nitroaromatic compounds, reveal the nature of these interactions. researchgate.netmdpi.com For 1-Vinylimidazole, 4-nitro-, several types of hydrogen bonds are predicted:

C-H···O Bonds: The oxygen atoms of the nitro group can form hydrogen bonds with the C-H groups of the imidazole ring of neighboring molecules.

C-H···N Bonds: The N3 atom of the imidazole ring, with its lone pair of electrons, can act as a hydrogen bond acceptor for C-H donors.

Analytical Tools: To characterize these weak interactions, several computational tools are employed:

Non-Covalent Interaction (NCI) Analysis: This method visualizes weak interactions in real space, allowing for the identification of hydrogen bonds and van der Waals interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology can quantify the strength and nature of hydrogen bonds by examining parameters at the bond critical points (BCPs). researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge transfer and stabilization energies associated with donor-acceptor interactions, such as those occurring in hydrogen bonding. nih.govnih.gov

Studies on model compounds containing imidazole rings show that interaction energies for N-H···N hydrogen bonds can range from -5.0 to -6.78 kcal/mol, highlighting the significant role of such interactions in structural stabilization. nih.gov The presence of the electron-withdrawing nitro group in 1-Vinylimidazole, 4-nitro- is expected to influence the hydrogen bonding capabilities of the imidazole ring.

π-π Stacking: The aromatic imidazole ring also allows for π-π stacking interactions between molecules. DFT studies on related nitroaromatic compounds confirm the importance of these stacking phenomena in the solid state. nih.gov The relative orientation of the stacked rings (parallel-displaced or T-shaped) determines the strength of the interaction.

| Method | Purpose | Key Outputs | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, optimized geometry, and interaction energies. | Binding energies, geometric parameters. | Analysis of interactions between epinephrine (B1671497) and nitroaromatic compounds. nih.gov |

| Non-Covalent Interaction (NCI) Plot | Visualizes regions of non-covalent interactions in 3D space. | Iso-surface plots identifying H-bonds, van der Waals forces. | Used to confirm H-bonding and π-π stacking. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes electron density topology to characterize chemical bonds. | Electron density (ρ) and its Laplacian (∇²ρ) at bond critical points. | Characterization of intermolecular interactions in nitroimidazole crystals. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and orbital interactions. | Stabilization energies (E(2)) between donor and acceptor orbitals. | Quantification of interaction strength in H-bonded complexes. nih.gov |

Polymer-Solvent Interactions and Conformational Behavior

When 1-Vinylimidazole, 4-nitro- is polymerized to form poly(1-vinylimidazole, 4-nitro-), its interactions with solvents and its resulting conformational behavior become critical to its material properties. Theoretical studies on analogous polymers, such as poly(N-vinylimidazole) (PVIm) and other substituted vinyl polymers, provide a framework for understanding this behavior. rsc.orgacs.orgnih.gov

Polymer-Solvent Interactions: The solubility and behavior of a polymer in a solvent are governed by a balance of polymer-solvent, polymer-polymer, and solvent-solvent interactions. nih.gov The presence of the highly polar 4-nitro- substituent on the imidazole ring makes poly(1-vinylimidazole, 4-nitro-) significantly more polar than unsubstituted PVIm. This polarity dictates its miscibility with various solvents. Computational approaches, including machine learning models based on extensive datasets, can predict polymer-solvent interaction parameters like the Flory-Huggins parameter (χ) and Hansen solubility parameters. cjps.org For poly(1-vinylimidazole, 4-nitro-), strong interactions are expected with polar solvents capable of hydrogen bonding, while poor interactions are anticipated with nonpolar solvents.

Conformational Behavior: The three-dimensional structure of a polymer chain is determined by rotations around the single bonds of its backbone. kpl.govwiley-vch.de Computational methods are essential for studying the vast conformational landscape of a polymer.

Rotational Isomeric State (RIS) Model: This statistical mechanics approach is used to calculate the average properties of a polymer chain based on the energies of different rotational states (conformers) of its monomer units. kpl.gov

Quantum Chemical Calculations: DFT and other quantum-chemical methods can be used to determine the relative energies of different conformers (e.g., s-cis, s-trans) of a model oligomer, providing the necessary parameters for RIS models. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a polymer chain in a solvent, providing insights into its solvated conformation, chain flexibility, and response to stimuli like temperature. rsc.org

For copolymers of N-vinylimidazole and N-vinylcaprolactam, theoretical studies have shown they can form compact globular structures in aqueous solutions in response to temperature changes. rsc.org Similarly, the strong dipole moment of the 4-nitro- group in poly(1-vinylimidazole, 4-nitro-) would likely lead to distinct conformational preferences and self-assembly behaviors, driven by electrostatic and hydrogen bonding interactions between monomer units, especially in solvents of varying polarity.

Ligand-Metal Interactions in Coordination Complexes

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net 1-Vinylimidazole, 4-nitro- is expected to act as a monodentate ligand, coordinating to metal centers primarily through the lone pair of electrons on the N3 nitrogen atom of the imidazole ring. The vinyl and nitro groups act as substituents that modulate the electronic properties of the ligand.

Coordination and Electronic Structure: DFT is a primary tool for investigating the structure, bonding, and electronic properties of metal complexes. mdpi.com For a complex of 1-Vinylimidazole, 4-nitro-, calculations can optimize the geometry, predict vibrational frequencies, and analyze the nature of the metal-ligand bond. researchgate.net

Bonding Analysis: QTAIM and NBO analyses can be used to characterize the metal-ligand bond, determining its degree of covalency and the extent of charge transfer from the ligand to the metal. nih.gov Studies on related complexes indicate that metal-ligand bonds involving nitrogen donors are often partly covalent. nih.gov

Influence of the Nitro Group: The strongly electron-withdrawing 4-nitro- group reduces the electron density on the imidazole ring. This is expected to decrease the ligand's basicity and sigma-donating ability compared to unsubstituted 1-vinylimidazole. This electronic effect can influence the stability and redox properties of the resulting metal complex. Computational studies on nitroimidazole-metal complexes have shown that the redox chemistry of the nitroimidazole moiety is often maintained upon coordination. openmedscience.comresearchgate.net

Computational Findings from Analogous Systems:

Ni(II) and 1-Vinylimidazole: A combined experimental and DFT study of the hexa(1-vinylimidazole)Ni(II) perchlorate (B79767) complex confirmed an octahedral geometry around the Ni(II) ion, with coordination occurring through the N3 atom of the vinylimidazole ligands. researchgate.net